molecular formula C13H14N2O B3059276 Benzenamine, 2-[(2-aminophenoxy)methyl]- CAS No. 96329-20-3

Benzenamine, 2-[(2-aminophenoxy)methyl]-

Cat. No.: B3059276
CAS No.: 96329-20-3
M. Wt: 214.26 g/mol
InChI Key: YHSWZKRARWXICS-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-aminophenoxy)methyl]- is an organic compound with the molecular formula C13H14N2O. It is a derivative of benzenamine, where the amino group is substituted with a 2-[(2-aminophenoxy)methyl] group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(2-aminophenoxy)methyl]- typically involves the reaction of 2-aminophenol with benzyl chloride under basic conditions to form the intermediate 2-(benzyloxy)aniline. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protecting group, yielding the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(2-aminophenoxy)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2-[(2-aminophenoxy)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(2-aminophenoxy)methyl]- is not well-documented. as an aromatic amine, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-[(2-aminophenoxy)methyl]- is unique due to the presence of the 2-[(2-aminophenoxy)methyl] group, which can impart different chemical and biological properties compared to simpler aromatic amines.

Properties

IUPAC Name

2-[(2-aminophenoxy)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSWZKRARWXICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539678
Record name 2-[(2-Aminophenoxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96329-20-3
Record name 2-[(2-Aminophenoxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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